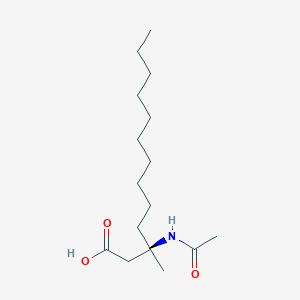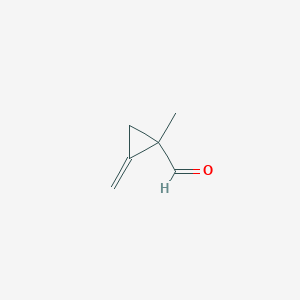
1-Methyl-2-methylidenecyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-methylidenecyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C6H8O It features a cyclopropane ring substituted with a methyl group and a methylene group, along with an aldehyde functional group
Méthodes De Préparation
The synthesis of 1-Methyl-2-methylidenecyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a suitable cyclopropane precursor with reagents that introduce the methyl and methylene groups, followed by oxidation to form the aldehyde group. Specific reaction conditions, such as the choice of catalysts and solvents, can significantly influence the yield and purity of the final product .
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for higher efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Methyl-2-methylidenecyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Methyl-2-methylidenecyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Methyl-2-methylidenecyclopropane-1-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the presence of the aldehyde and methylene groups, which can participate in various organic transformations. The molecular targets and pathways involved in biological applications are less well-defined and require further research to elucidate .
Comparaison Avec Des Composés Similaires
1-Methyl-2-methylidenecyclopropane-1-carbaldehyde can be compared with similar compounds such as methyl 2-methylidenecyclopropane-1-carboxylate. While both compounds feature a cyclopropane ring with similar substituents, the presence of different functional groups (aldehyde vs. carboxylate) leads to distinct chemical reactivities and applications. The aldehyde group in this compound makes it more reactive in oxidation and reduction reactions compared to its carboxylate counterpart .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and the study of chemical and biological processes. Further research is needed to fully explore its applications and mechanisms of action.
Propriétés
Numéro CAS |
918403-05-1 |
|---|---|
Formule moléculaire |
C6H8O |
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
1-methyl-2-methylidenecyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C6H8O/c1-5-3-6(5,2)4-7/h4H,1,3H2,2H3 |
Clé InChI |
ACFILWRVSRCKNL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


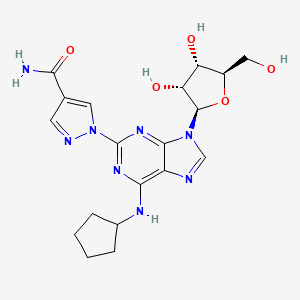
![2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15170982.png)
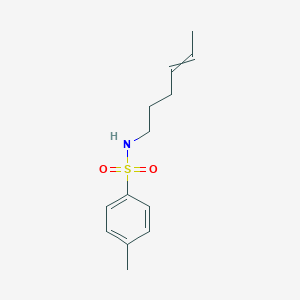
![6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170993.png)
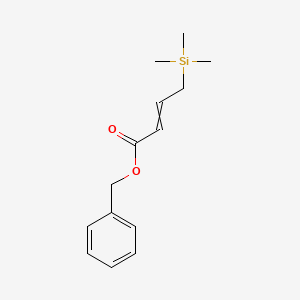
![{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid](/img/structure/B15171004.png)
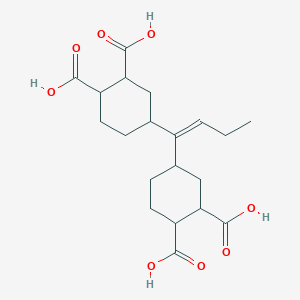
![2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol](/img/structure/B15171024.png)
![2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)-](/img/structure/B15171035.png)
![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)
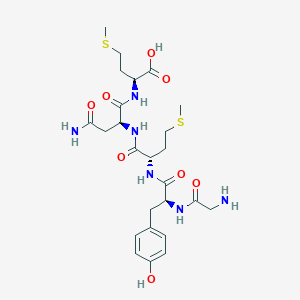
![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B15171059.png)
![tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate](/img/structure/B15171066.png)
